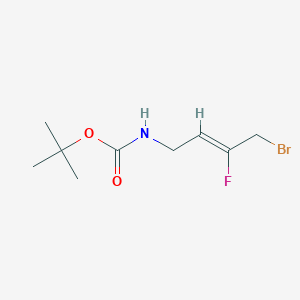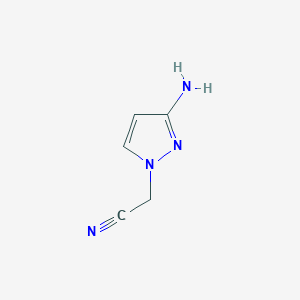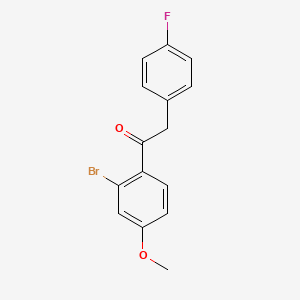
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene
Descripción general
Descripción
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is an organic compound with the molecular formula C9H10BrFO. It is characterized by a benzene ring substituted with a bromo group at the 2-position, a fluoro group at the 4-position, and an isopropoxymethyl group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene typically involves the following steps:
Bromination: : Starting with 4-fluorotoluene, bromination at the 2-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Fluorination: : The 4-position of the benzene ring is fluorinated using a fluorinating agent like hydrogen fluoride (HF) or xenon difluoride (XeF2).
Isopropoxymethylation: : The final step involves the introduction of the isopropoxymethyl group at the 1-position. This can be done using isopropyl chloride (CH3)2CHCl and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help in maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the existing substituents.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: : LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.
Substitution: : Various electrophiles, such as nitronium ion (NO2+), in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Formation of nitrobenzene derivatives or other substituted benzene compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is utilized in various scientific research fields:
Chemistry: : It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: : It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its use and the specific biological system involved.
Comparación Con Compuestos Similares
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene is similar to other halogenated benzene derivatives, such as 2-bromo-4-fluorotoluene and 2-bromo-4-fluoroanisole its unique combination of substituents provides distinct chemical and biological properties
Similar Compounds
2-Bromo-4-fluorotoluene
2-Bromo-4-fluoroanisole
1-Bromo-4-fluoro-2-isopropoxybenzene
Propiedades
IUPAC Name |
2-bromo-4-fluoro-1-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXEDYOQBGZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)




![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)





![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)

